REACTION_SMILES
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[C:15](=[O:16])([O-:17])[O-:18].[CH3:21][I:22].[CH3:23][C:24](=[O:25])[CH3:26].[Cl:27][CH2:28][Cl:29].[K+:19].[K+:20].[cH:1]1[cH:2][cH:3][c:4]([OH:14])[c:5]2[s:6][c:7]3[c:8]([c:9]12)[cH:10][cH:11][cH:12][cH:13]3>>[cH:1]1[cH:2][cH:3][c:4]([O:14][CH3:15])[c:5]2[s:6][c:7]3[c:8]([c:9]12)[cH:10][cH:11][cH:12][cH:13]3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CI
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Oc1cccc2c1sc1ccccc12
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Name
|
|
Type
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product
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Smiles
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COc1cccc2c1sc1ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |